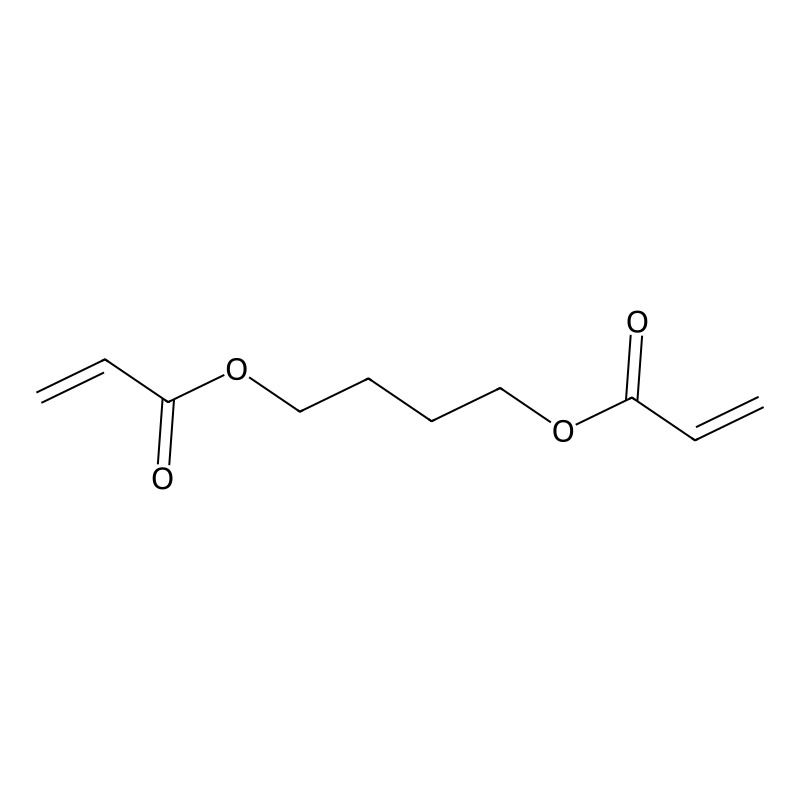1,4-Butanediol diacrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here are some areas of scientific research where 1,4-BDDA is employed:
Polymer Synthesis
1,4-BDDA acts as a crosslinking agent in the synthesis of polymers. When added to a monomer solution, it co-polymerizes during the reaction, creating a tightly linked polymer network. This crosslinking can influence the final properties of the polymer, such as strength, rigidity, and thermal stability [Source: European Chemicals Agency, ""].
Biomedical Applications
Researchers have explored the use of 1,4-BDDA in developing hydrogels for various biomedical applications. Hydrogels are three-dimensional networks that can absorb large amounts of water. By incorporating 1,4-BDDA into hydrogels, scientists can control the crosslinking density and thus influence factors like mechanical properties, degradation rate, and cell adhesion [Source: National Institutes of Health, ""].
Dental Materials
Due to its ability to form strong and durable bonds, 1,4-BDDA is sometimes used in dental materials like composites and adhesives. The crosslinking properties of 1,4-BDDA contribute to the strength and adhesion of these materials [Source: ScienceDirect, ""].
1,4-Butanediol diacrylate is an organic compound with the molecular formula CHO. It is a clear, colorless liquid that functions primarily as a multifunctional crosslinking agent in various industrial applications. This compound is known for its ability to undergo polymerization, making it valuable in the production of coatings, adhesives, and inks. Its structure consists of two acrylate groups attached to a butanediol backbone, which enhances its reactivity and utility in forming durable materials .
- Polymerization: It readily undergoes free radical polymerization when exposed to heat or ultraviolet light, leading to crosslinked networks. This property is utilized in producing thermosetting plastics and coatings.
- Esterification: The compound can react with alcohols to form esters, further modifying its properties for specific applications.
- Michael Addition: It can participate in Michael addition reactions, where nucleophiles add to the double bonds of the acrylate groups, expanding its functionality .
1,4-Butanediol diacrylate has been noted for its potential biological effects. It can cause skin sensitization and allergic reactions upon contact. Inhalation exposure may lead to respiratory issues and asthma-like symptoms. Long-term exposure could result in cumulative health effects affecting various organs or biochemical systems. The compound has been classified as a hazardous substance due to these potential health risks .
The synthesis of 1,4-butanediol diacrylate typically involves the esterification of 1,4-butanediol with acrylic acid or its derivatives. Common methods include:
- Direct Esterification: Reacting 1,4-butanediol with acrylic acid in the presence of a catalyst under controlled temperature conditions.
- Transesterification: Using an acrylate ester and 1,4-butanediol to produce 1,4-butanediol diacrylate through transesterification reactions.
These methods allow for the production of high-purity 1,4-butanediol diacrylate suitable for industrial applications .
1,4-Butanediol diacrylate is utilized across various industries due to its versatile properties:
- Coatings: Employed as a crosslinker in paints and coatings to enhance durability and chemical resistance.
- Adhesives: Used in formulating strong adhesives that require rapid curing.
- Inks: Integral in the production of printing inks where quick drying times are essential.
- Textile Products: Applied in textile finishes and treatments to improve fabric performance .
Research on interaction studies involving 1,4-butanediol diacrylate has highlighted its potential for causing contact allergies and sensitization. Studies indicate that individuals exposed to this compound may develop skin reactions due to immune responses triggered by repeated exposure. Additionally, inhalation studies suggest that it may lead to reactive airways dysfunction syndrome (RADS) following high-level exposure .
Several compounds share structural similarities with 1,4-butanediol diacrylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Butanediol dimethacrylate | CHO | Contains methacrylate groups; used similarly as a crosslinker. |
| Ethylene glycol dimethacrylate | CHO | Commonly used in dental applications; features similar polymerization behavior. |
| Trimethylolpropane triacrylate | CHO | A multifunctional acrylate; provides enhanced crosslinking capabilities compared to 1,4-butanediol diacrylate. |
Uniqueness of 1,4-Butanediol Diacrylate
1,4-Butanediol diacrylate stands out due to its specific balance of viscosity and reactivity. Its ability to form strong crosslinked networks while maintaining low viscosity makes it particularly advantageous for applications requiring rapid curing times without compromising material strength .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
110911-62-1
52277-33-5
General Manufacturing Information
Paint and Coating Manufacturing
2-Propenoic acid, 1,1'-(1,4-butanediyl) ester: ACTIVE
2-Propenoic acid, diester with butanediol: INACTIVE
Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








